NNMT Inhibitory Potency – Class-Level SAR Inference vs. Prototypical Inhibitor 5-Fluoro-6-methoxynicotinamide
No direct, head-to-head biochemical assay data for 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide against human NNMT has been identified in the peer-reviewed literature. The compound can be positioned only through class-level SAR inference. The closest structurally characterized analog with published data is 5-fluoro-6-methoxynicotinamide, which acts as a substrate-mimetic NNMT inhibitor with a reported Ki of 1.5 µM against recombinant human NNMT in a fluorescence polarization competition assay [1]. The SAR model predicts that replacing the 6-methoxy group with an unsubstituted pyridine while appending an imidazole-terminated ethoxyethyl linker at the carboxamide nitrogen (as in the target compound) is likely to shift the mechanism from pure substrate-competitive toward a bisubstrate-competitive binding mode, potentially enhancing potency but also introducing the risk of substrate turnover by NNMT—a phenomenon documented for nicotinamide analogs bearing extended N-alkyl chains [2]. Users must independently establish Ki, mechanism, and cellular activity for this specific compound before drawing any selection conclusions.
| Evidence Dimension | Inhibitory potency (Ki) against recombinant human NNMT |
|---|---|
| Target Compound Data | No published quantitative data available for CAS 2097896-01-8 |
| Comparator Or Baseline | 5-Fluoro-6-methoxynicotinamide (no CAS provided in cited reference): Ki = 1.5 µM (FP competition assay, recombinant human NNMT) [1] |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Fluorescence polarization competition assay; recombinant human NNMT; reference data from Policarpo et al., J. Med. Chem. 2021 [1] |
Why This Matters
Without compound-specific potency data, users cannot select this compound over well-characterized alternatives like 5-fluoro-6-methoxynicotinamide for NNMT studies; the procurement decision must be driven by the unique linker chemistry opportunity—not proven inhibitory advantage.
- [1] Policarpo, R. L.; et al. Structure–Activity Relationship of Nicotinamide N-Methyltransferase Inhibitors. Journal of Medicinal Chemistry, 2021, 64, 7285–7302. View Source
- [2] van Haren, M. J.; et al. The product of NNMT-catalyzed methylation is a potent inhibitor of the enzyme. Nature Communications, 2021, 12, 4068. View Source
